molecular formula C26H32N4O7S2 B2874283 ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-39-2

ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2874283
CAS No.: 449782-39-2
M. Wt: 576.68
InChI Key: XRLOSGQCFLNIIP-UHFFFAOYSA-N
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Description

Ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C26H32N4O7S2 and its molecular weight is 576.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

This compound, due to its intricate molecular structure, is part of research focusing on the synthesis of heterocyclic compounds that are significant in the development of pharmaceuticals and materials science. For instance, studies on the synthesis of new morpholinylpyrrolyl and tetrahydrothieno[2,3-c] isoquinoline derivatives highlight the importance of such compounds in creating new chemical entities. These entities often serve as key intermediates for further chemical transformations or as potential therapeutic agents themselves. The research demonstrates complex synthetic routes that involve multiple steps, including condensation reactions, hydrazinolysis, and the formation of carbohydrazide derivatives, showcasing the chemical versatility of these compounds (Zaki, El-Dean, & Radwan, 2014).

Properties

IUPAC Name

ethyl 3-(morpholine-4-carbonyl)-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O7S2/c1-2-37-26(33)29-12-9-20-21(17-29)38-24(22(20)25(32)28-13-15-36-16-14-28)27-23(31)18-5-7-19(8-6-18)39(34,35)30-10-3-4-11-30/h5-8H,2-4,9-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLOSGQCFLNIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.